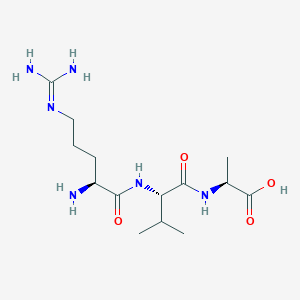
Arg-Val-Ala
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Val-Ala typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.
Deprotection: The protecting group on the amino acid is removed, usually with TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Arg-Val-Ala can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Amino acid residues can be substituted to create analogs of this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU are used.
Major Products
Oxidation: Citrulline-containing peptides.
Reduction: Modified peptides with reduced functional groups.
Substitution: Analog peptides with different amino acid residues.
Scientific Research Applications
Arg-Val-Ala has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications in drug delivery and tissue engineering.
Industry: Utilized in the development of biomaterials and bioactive coatings.
Mechanism of Action
The mechanism of action of Arg-Val-Ala involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can engage in hydrogen bonding and electrostatic interactions, while valine and alanine contribute to the peptide’s hydrophobicity and structural stability. These interactions can modulate biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
Val-Ala-Arg: Another tripeptide with similar amino acids but different sequence.
Ile-Lys-Val-Ala-Val: A laminin-derived peptide with bioactive properties.
Uniqueness
Arg-Val-Ala is unique due to its specific sequence, which influences its biological activity and interaction with molecular targets. The presence of arginine provides distinct electrostatic properties, making it suitable for specific applications in research and medicine.
Properties
CAS No. |
194095-75-5 |
|---|---|
Molecular Formula |
C14H28N6O4 |
Molecular Weight |
344.41 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H28N6O4/c1-7(2)10(12(22)19-8(3)13(23)24)20-11(21)9(15)5-4-6-18-14(16)17/h7-10H,4-6,15H2,1-3H3,(H,19,22)(H,20,21)(H,23,24)(H4,16,17,18)/t8-,9-,10-/m0/s1 |
InChI Key |
KEZVOBAKAXHMOF-GUBZILKMSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















